1,1,3-Trichloroheptan-2-one
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Overview
Description
1,1,3-Trichloroheptan-2-one is an organic compound with the molecular formula C7H11Cl3O It is a chlorinated ketone, characterized by the presence of three chlorine atoms and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3-Trichloroheptan-2-one can be synthesized through several methods. One common approach involves the chlorination of heptan-2-one. The reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process often includes steps for purification and separation to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1,1,3-Trichloroheptan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,3-Trichloroheptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, although its use in medicine is still under research.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,3-Trichloroheptan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways, depending on the specific targets involved.
Comparison with Similar Compounds
1,1,1-Trichloroethane: A chlorinated hydrocarbon used as a solvent.
1,1,2-Trichloroethane: Another chlorinated hydrocarbon with different physical and chemical properties.
1,1,3-Trichloropropane: A compound with similar chlorination but different chain length and functional groups.
Uniqueness: 1,1,3-Trichloroheptan-2-one is unique due to its specific arrangement of chlorine atoms and the presence of a ketone group
Properties
CAS No. |
57858-38-5 |
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Molecular Formula |
C7H11Cl3O |
Molecular Weight |
217.5 g/mol |
IUPAC Name |
1,1,3-trichloroheptan-2-one |
InChI |
InChI=1S/C7H11Cl3O/c1-2-3-4-5(8)6(11)7(9)10/h5,7H,2-4H2,1H3 |
InChI Key |
NRKYUCFNOOTQMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)C(Cl)Cl)Cl |
Origin of Product |
United States |
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